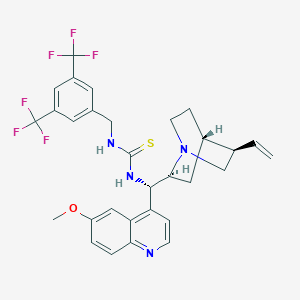

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiourea derivative featuring a 3,5-bis(trifluoromethyl)benzyl group, a 6-methoxyquinolin-4-yl moiety, and a stereochemically defined 5-vinylquinuclidin-2-yl subunit. Its molecular formula is C₂₉H₂₈F₆N₄OS, with a molecular weight of 594.61 g/mol . Predicted physicochemical properties include a density of 1.39 g/cm³, boiling point of 598.2°C, and pKa of 11.39, suggesting moderate basicity and lipophilicity . The compound exhibits potent bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC₅₀ and MIC₉₀ values of 11.44 µM and 17.74 µM, respectively, comparable to vancomycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multi-step organic synthesis. The process may include:

-

Formation of the Quinoline Derivative:

- Starting with a suitable quinoline precursor, such as 6-methoxyquinoline, various functionalization reactions (e.g., halogenation, alkylation) are performed to introduce the desired substituents.

-

Synthesis of the Quinuclidine Moiety:

- The quinuclidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

-

Coupling Reactions:

- The quinoline and quinuclidine derivatives are coupled using reagents like Grignard reagents or organolithium compounds to form the intermediate.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiourea group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced quinoline or quinuclidine derivatives.

Substitution Products: Substituted aromatic or thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds containing thiourea and quinoline structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific compound may also share similar properties due to its structural components.

- Antimicrobial Properties : Thiourea derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that the incorporation of fluorinated groups can enhance the efficacy of these compounds against resistant strains of bacteria . This makes the compound a candidate for further investigation as a potential antimicrobial agent.

- Neurological Applications : The quinuclidine framework is known for its neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases . The target compound may exhibit similar neuroprotective effects due to its structural analogies.

Pharmacological Insights

The pharmacokinetic profile of this compound is influenced by its lipophilicity and ability to cross biological membranes. Studies on related compounds suggest that modifications in the molecular structure can lead to improved bioavailability and reduced toxicity .

Material Science Applications

- Fluorescent Probes : Compounds with quinoline moieties are often utilized as fluorescent probes in biochemical assays. Their ability to fluoresce under specific conditions makes them useful for tracking biological processes in live cells .

- Polymer Chemistry : The unique chemical properties of thiourea can be exploited in polymer synthesis, particularly in creating materials with enhanced thermal stability and mechanical strength. This compound may serve as a monomer or cross-linking agent in advanced polymer formulations.

Case Studies

Several studies have investigated related compounds with similar structural characteristics:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that thiourea derivatives showed promising results against breast cancer cell lines, with IC50 values indicating potent activity .

- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of fluorinated thiourea compounds against multidrug-resistant bacteria, suggesting a potential role for the compound in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The trifluoromethyl groups and quinoline moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Activity

Key Structural Features Influencing Activity:

- 6-Methoxyquinolin-4-yl group: Critical for binding to bacterial targets via π-π stacking and hydrogen bonding .

- 5-Vinylquinuclidin-2-yl subunit : The vinyl group enhances steric and electronic interactions with bacterial enzymes compared to ethyl or hydrogen substituents .

- Stereochemistry : The (1S,2S,4S,5R) configuration in the quinuclidine ring is essential for optimal spatial alignment with biological targets .

Comparative Analysis of Analogues:

*Inferred from reduced activity in structurally simplified analogues.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s logP (predicted ~4.2) is higher than analogues lacking trifluoromethyl groups (e.g., 3.8 for the pyrrolidinyl derivative), enhancing membrane permeability .

- Solubility: The 6-methoxy group improves aqueous solubility compared to non-methoxy analogues, critical for bioavailability .

Biological Activity

1-(3,5-Bis(trifluoromethyl)benzyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea represents a novel compound within the thiourea class, characterized by its unique structural components that enhance its biological activity. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant activities. This article provides a comprehensive overview of the biological activity of this specific thiourea derivative based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A bis(trifluoromethyl)benzyl moiety which contributes to its lipophilicity and potential interaction with biological membranes.

- A quinoline ring known for its biological significance in medicinal chemistry.

- A quinuclidin structure that may enhance binding to biological targets due to its conformational flexibility.

Antimicrobial Activity

Research has shown that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated:

- Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition. Compounds with similar structural motifs have been reported with MIC values as low as 135 µg/mL against E. coli .

- The presence of trifluoromethyl groups has been linked to increased antibacterial activity due to enhanced membrane penetration and interaction with bacterial enzymes .

Anticancer Activity

Thiourea derivatives are also recognized for their anticancer properties:

- Recent studies indicate that compounds in this class can inhibit the growth of various cancer cell lines. For example, some derivatives have shown IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cells .

- Mechanistically, these compounds may target specific pathways involved in cancer cell proliferation and survival, such as angiogenesis inhibition and modulation of signaling pathways .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest:

- Compounds similar to the one have demonstrated strong reducing potential against free radicals in assays such as DPPH and ABTS, with IC50 values indicating effective scavenging action .

Study on Antibacterial Efficacy

A study focusing on a series of thiourea derivatives highlighted the correlation between structural features and antibacterial efficacy. The incorporation of alkyl chains was found to enhance lipophilicity and disrupt microbial cell walls effectively . The compound under consideration could exhibit similar trends due to its structural components.

Study on Anticancer Mechanisms

In vitro studies have shown that certain thiourea derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to interact with cellular targets may lead to significant therapeutic effects against resistant cancer types .

Summary of Findings

| Activity Type | Observations |

|---|---|

| Antibacterial | MIC values as low as 135 µg/mL against E. coli; enhanced activity from trifluoromethyl groups. |

| Anticancer | IC50 values ranging from 3 to 14 µM; targeting angiogenesis and signaling pathways. |

| Antioxidant | Strong reducing potential; effective scavenging of free radicals (IC50 < 52 µg/mL). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this thiourea derivative, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via a multi-step approach involving:

Thiourea core formation : Reacting a substituted benzylamine with an isothiocyanate derivative under anhydrous conditions. For example, describes thiourea synthesis by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by crystallization from ethanol .

Chiral center control : The stereochemistry of the quinuclidine and quinoline moieties requires chiral auxiliaries or catalysts. highlights the use of reflux conditions and TLC monitoring to ensure stereochemical fidelity .

Optimization : Bayesian optimization ( ) can systematically vary parameters (temperature, solvent polarity, stoichiometry) to maximize yield. For trifluoromethyl-containing intermediates, anhydrous solvents like 1,4-dioxane () are critical to avoid hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : 19F NMR is essential for confirming trifluoromethyl groups (3,5-bis(trifluoromethyl)benzyl moiety) due to distinct chemical shifts .

- X-ray crystallography : Resolves stereochemical ambiguities in the quinuclidine and quinoline systems (see for analogous structural validation) .

- HPLC-MS : Detects impurities from incomplete substitution or stereochemical byproducts. uses TLC for reaction monitoring, but HPLC provides higher resolution for polar thioureas .

Q. How does the compound’s stability vary under different storage conditions, and what stabilizers are recommended?

- Stability challenges : The vinyl group in the quinuclidine moiety ( ) is prone to polymerization or oxidation.

- Stabilizers : notes the use of TBC (tert-butylcatechol) as a radical scavenger for vinyl-containing compounds. Storage under inert gas (argon) at -20°C in amber vials is advised .

- Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation pathways (e.g., thiourea hydrolysis to urea).

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

- DFT calculations : Predict electronic effects of trifluoromethyl groups on thiourea reactivity ( discusses non-covalent interactions relevant to solubility) .

- LogP estimation : Software like MarvinSuite or ACD/Labs calculates hydrophobicity, critical for bioavailability studies. The compound’s logP is influenced by the methoxyquinoline and trifluoromethyl groups .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what separation techniques resolve stereoisomers?

- Chiral chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients. ’s synthesis of enantiopure thioureas demonstrates the need for chiral stationary phases .

- Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer can bias crystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in this compound’s biological activity?

- π-π stacking : The methoxyquinoline moiety may interact with aromatic residues in target proteins ( highlights such interactions in supramolecular design) .

- Hydrogen bonding : The thiourea NH group acts as a hydrogen bond donor, critical for binding to kinases or proteases. Molecular dynamics simulations (e.g., GROMACS) can model these interactions .

Q. How can structure-activity relationships (SAR) be explored for this compound’s analogs?

- Analog synthesis : Replace the 3,5-bis(trifluoromethyl)benzyl group with other electron-deficient aryl groups (e.g., 3,5-dinitrobenzyl) using methods from .

- Biological testing : Assay analogs against target enzymes (e.g., HIV protease) to correlate substituent electronegativity with inhibitory potency.

Q. What mechanistic insights explain contradictory data in reaction yields or biological activity across studies?

- Steric hindrance : Bulky substituents on the quinuclidine ring (e.g., vinyl vs. ethyl) may reduce thiourea formation efficiency ( vs. 9) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiourea synthesis but may promote side reactions with trifluoromethyl groups .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

- Continuous-flow reactors : ’s flow-chemistry approach for diazomethane synthesis can be adapted for isothiocyanate coupling steps, reducing exothermic risks .

- In-line analytics : UV-Vis or IR probes monitor reaction progress in real time, ensuring consistent enantiomeric excess (EE >99%) .

Q. What strategies mitigate toxicity or off-target effects in preclinical studies?

Properties

Molecular Formula |

C30H30F6N4OS |

|---|---|

Molecular Weight |

608.6 g/mol |

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |

InChI |

InChI=1S/C30H30F6N4OS/c1-3-18-16-40-9-7-19(18)12-26(40)27(23-6-8-37-25-5-4-22(41-2)14-24(23)25)39-28(42)38-15-17-10-20(29(31,32)33)13-21(11-17)30(34,35)36/h3-6,8,10-11,13-14,18-19,26-27H,1,7,9,12,15-16H2,2H3,(H2,38,39,42)/t18-,19-,26-,27-/m0/s1 |

InChI Key |

XUPIEKBVRWNCJR-MOVYAIRMSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.